3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-13-9-14(2)11-17(10-13)28(25,26)24-19-12-16(7-6-15(19)3)20-23-18-5-4-8-22-21(18)27-20/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDHDYSFKWCDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.
Mode of Action
It’s known that the electron-deficient aryl group in similar compounds results in a more acidic sulfonamide nh proton, which can make a stronger charged interaction with certain targets. This interaction can lead to various changes in the target, potentially influencing its function.
Biochemical Pathways
For instance, indole derivatives have been shown to affect pathways related to inflammation, viral replication, cancer cell proliferation, and more.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and more. These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Biological Activity
3,5-Dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a novel compound that exhibits significant biological activity, particularly as an inhibitor of phosphoinositide 3-kinases (PI3K). This article explores its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide functional group linked to a thiazolo[5,4-b]pyridine moiety and a dimethyl-substituted phenyl ring. Its molecular formula is , with a molecular weight of 409.5 g/mol. The structural complexity allows for specific interactions with biological targets, contributing to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O2S2 |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 912624-78-3 |
Inhibition of Phosphoinositide 3-Kinases (PI3K)
The compound has demonstrated potent inhibitory effects against various isoforms of PI3K, including PI3Kα, PI3Kγ, and PI3Kδ. It exhibits nanomolar IC50 values, indicating its effectiveness in disrupting critical signaling pathways involved in cell growth and survival. The mechanism of action involves binding to the active sites of these enzymes, thus inhibiting their activity and preventing downstream phosphorylation events essential for cellular function .
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo[5,4-b]pyridine compounds exhibit antibacterial properties. For instance, certain derivatives have shown significant inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that the thiazolo[5,4-b]pyridine core may enhance the antimicrobial efficacy of sulfonamide derivatives.
Case Studies
- In Vitro Studies : In studies evaluating cytotoxicity on human cell lines (HaCat and Balb/c 3T3), compounds similar to this compound displayed promising results, indicating potential for further development as anticancer agents .
- Molecular Docking Studies : Molecular docking analyses have revealed that the compound forms strong interactions with key residues in the active sites of target enzymes such as DNA gyrase and MurD. These interactions are crucial for the expression of antibacterial activity .
Synthesis
The synthesis of this compound typically involves multiple steps starting from commercially available precursors. Key synthetic routes include cyclization reactions to construct the thiazolo[5,4-b]pyridine core followed by functionalization to introduce the sulfonamide group .
Scientific Research Applications
Inhibition of Phosphoinositide 3-Kinases (PI3K)
One of the most significant applications of this compound is its role as an inhibitor of phosphoinositide 3-kinases (PI3K). Research indicates that it exhibits nanomolar IC50 values against various PI3K isoforms (PI3Kα, PI3Kγ, and PI3Kδ), demonstrating its potency in disrupting signaling pathways crucial for cell growth and survival. The mechanism of action involves binding to the active sites of these enzymes, thereby inhibiting their activity and preventing downstream phosphorylation events critical for cellular function.
Anticancer Potential
The compound has shown promise in anticancer research. For instance, studies have demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole moiety can enhance anticancer activity. Compounds with specific substitutions have been found to exhibit improved selectivity and efficacy against cancer cells, making them potential candidates for further development .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of various thiazole derivatives, including those related to 3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The most active compounds were identified based on their structural features, highlighting the importance of specific substitutions on the thiazole ring for enhanced activity .
Case Study 2: Mechanistic Studies on PI3K Inhibition
Further investigations into the mechanism of action revealed that this compound selectively inhibits PI3K signaling pathways in cancer cells. In vitro assays demonstrated that treatment with this compound resulted in decreased phosphorylation levels of downstream targets involved in cell survival and proliferation. This finding underscores its potential as a targeted therapy in oncology .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Sulfonamide coupling : Reacting 3,5-dimethylbenzenesulfonyl chloride with a substituted aniline precursor under inert atmosphere (e.g., N₂) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 12–24 hours .
- Thiazolo[5,4-b]pyridine formation : Cyclization using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) in refluxing toluene, monitored by TLC .
- Key optimization : Control reaction temperature, solvent polarity, and stoichiometry of reagents to minimize by-products (e.g., over-sulfonylation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical .
Q. How is the compound structurally characterized, and what analytical techniques are recommended?
- Methodological Answer :
Q. What purification strategies are effective for isolating the compound from complex reaction mixtures?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate sulfonamide derivatives from unreacted starting materials .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
- HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
-
Standardize assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .
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Validate target engagement : Perform enzyme inhibition assays (e.g., kinase profiling) to confirm mechanistic specificity .
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Address solubility issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
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Cross-reference structural analogs : Compare activity trends with related thiazolo[5,4-b]pyridine derivatives (Table 1) .
Table 1 : Bioactivity of Thiazolo[5,4-b]Pyridine Derivatives
Compound Target Enzyme IC₅₀ (nM) Reference Analog A EGFR Kinase 12.3 Analog B PI3Kα 8.7
Q. What strategies are recommended for identifying the compound’s pharmacological targets and mechanisms of action?
- Methodological Answer :
- Kinase profiling screens : Use panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes like carbonic anhydrase IX .
- Transcriptomic analysis : Perform RNA-seq on treated cells to map pathway alterations (e.g., apoptosis, cell cycle) .
Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?
- Methodological Answer :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
- Solvent-accessible surface area (SASA) : Use MD simulations (e.g., GROMACS) to assess hydrophobic interactions .
- SAR studies : Modify substituents (e.g., methyl vs. trifluoromethyl groups) to correlate electronic effects with activity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability, metabolic half-life (e.g., liver microsome assays), and bioavailability .
- Tumor microenvironment factors : Assess hypoxia or pH-dependent activity using 3D spheroid models .
- Species-specific metabolism : Compare metabolite profiles in human vs. murine hepatocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
